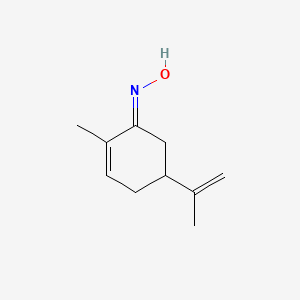

Carvoxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

55658-55-4 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(NZ)-N-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)hydroxylamine |

InChI |

InChI=1S/C10H15NO/c1-7(2)9-5-4-8(3)10(6-9)11-12/h4,9,12H,1,5-6H2,2-3H3/b11-10- |

InChI Key |

JOAADLZWSUDMHZ-KHPPLWFESA-N |

SMILES |

CC1=CCC(CC1=NO)C(=C)C |

Isomeric SMILES |

CC\1=CCC(C/C1=N/O)C(=C)C |

Canonical SMILES |

CC1=CCC(CC1=NO)C(=C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Carvoxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvoxime, a monoterpene oxime derived from carvone, is a compound of interest in synthetic and medicinal chemistry. Its structural similarity to naturally occurring terpenoids and the presence of a reactive oxime functional group make it a versatile building block for the synthesis of various organic compounds and a potential candidate for biological activity studies. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis, and spectral data for its characterization.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development. The available data for this compound is summarized below.

General and Computational Properties

A compilation of general and computationally predicted properties for this compound is presented in Table 1. These values are useful for initial assessments and in silico modeling.

Table 1: General and Computational Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | [1][2] |

| Molecular Weight | 165.23 g/mol | [3] |

| IUPAC Name | (NE)-N-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)hydroxylamine | [3] |

| CAS Number | 26127-86-6 | [1] |

| XLogP3-AA (Lipophilicity) | 2.7 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Topological Polar Surface Area | 32.6 Ų | [3] |

| Exact Mass | 165.115364102 Da | [3] |

Experimental Physical Properties

Experimental data for the physical state and thermal properties of this compound and its isomers are crucial for its handling, purification, and formulation. The available experimental data is presented in Table 2. It is important to note that some of the data pertains to a closely related isomer, p-mentha-1(6),8-dien-2-one oxime.

Table 2: Experimental Physical Properties of this compound and Related Isomers

| Property | Value | Compound |

| Melting Point | 92-93 °C | p-mentha-1(6),8-dien-2-one oxime |

| Boiling Point (Predicted) | 279.0 ± 40.0 °C | p-mentha-1(6),8-dien-2-one oxime |

Note: Data for p-mentha-1(6),8-dien-2-one oxime is included due to the limited availability of experimental data for this compound (CAS 26127-86-6) and its structural similarity.

Experimental Protocols

Synthesis of this compound from (+)-Limonene

A common method for the synthesis of this compound involves a two-step process starting from (+)-limonene. This procedure first involves the formation of limonene (B3431351) nitrosochloride, followed by dehydrochlorination to yield this compound.

Step 1: Synthesis of Limonene Nitrosochloride

-

A four-neck 500 mL round-bottomed flask is charged with 36.5 mL of (+)-limonene and 30 mL of isopropanol (B130326).

-

The flask is equipped with a reflux condenser, a thermometer, and two dropping funnels.

-

The mixture is stirred magnetically and cooled to below 10 °C in an ice bath.

-

A solution of 90 mL concentrated hydrochloric acid in 60 mL of isopropanol and a solution of 15.6 g of sodium nitrite (B80452) in 80 mL of water are added simultaneously through the two dropping funnels.

-

The addition rate is controlled to maintain the reaction temperature below 10 °C.

Step 2: Synthesis of this compound

-

A mixture of 25 g of the crude limonene nitrosochloride, 12 mL of dimethylformamide (DMF), and 75 mL of isopropanol is heated under reflux for 30 minutes.

-

The resulting solution is then poured into 500 mL of a water and ice mixture.

-

The mixture is stirred vigorously with a glass rod until the product precipitates.

-

The solid this compound is collected by filtration using a Buchner funnel and washed with cold water.

The following diagram illustrates the workflow for the synthesis of this compound.

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. The following sections provide an overview of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the various protons in the molecule. Key expected chemical shifts include those for the vinylic protons, the allylic protons, the methyl groups, and the hydroxyl proton of the oxime group. The chemical shift of the oxime proton can be particularly informative and is often observed as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environment. Expected signals include those for the sp² hybridized carbons of the double bonds and the C=N bond, as well as the sp³ hybridized carbons of the cyclohexene (B86901) ring and the methyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

-

O-H stretch: A broad band in the region of 3500-3200 cm⁻¹ corresponding to the hydroxyl group of the oxime.

-

C=N stretch: An absorption in the range of 1690-1640 cm⁻¹ for the carbon-nitrogen double bond of the oxime.

-

C=C stretch: A band around 1630 cm⁻¹ for the carbon-carbon double bond in the cyclohexene ring.

-

C-H stretches: Absorptions for sp² and sp³ C-H bonds will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (165.23 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways for oximes can involve cleavage of the N-O bond and various rearrangements, leading to a series of fragment ions that can aid in structural confirmation.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound. While some experimental values have been reported for closely related isomers, further experimental determination of properties such as boiling point, water solubility, and pKa for this compound itself is warranted. The provided synthesis protocol and expected spectral characteristics serve as a valuable resource for researchers working with this compound. As a versatile monoterpene derivative, this compound holds potential for further exploration in various fields of chemical and pharmaceutical research.

References

Spectroscopic Characterization of Carvoxime: An In-depth Technical Guide

Introduction

Carvoxime, a derivative of the naturally occurring monoterpenoid carvone, is a compound of interest in synthetic organic chemistry and drug development due to its versatile chemical structure. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and structural elucidation. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J), which describe the interaction between neighboring protons, are given in Hertz (Hz).

Data not available in the search results.

¹³C NMR Spectroscopy Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the this compound molecule.

| Carbon Atom | Chemical Shift (δ) ppm |

| Data not available in the search results. | Data not available in the search results. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the bonds.

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in the search results. | Data not available in the search results. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with several fragment ions.[1]

| m/z | Relative Intensity (%) |

| 166.0 | 13.2 |

| 165.0 | 100.0 |

| 164.0 | 10.0 |

| 151.0 | 2.7 |

| 150.0 | 26.7 |

| 149.0 | 13.9 |

| 148.0 | 69.0 |

| 147.0 | 10.6 |

| 146.0 | 13.5 |

| 138.0 | 3.1 |

| 137.0 | 28.4 |

| 136.0 | 10.7 |

| 135.0 | 2.2 |

| 134.0 | 9.0 |

| 133.0 | 25.0 |

| 132.0 | 34.1 |

| 131.0 | 14.0 |

| 130.0 | 4.7 |

| 129.0 | 1.6 |

| 125.0 | 5.6 |

| 124.0 | 67.2 |

| 123.0 | 88.8 |

| 122.0 | 9.7 |

| 121.0 | 10.4 |

| 120.0 | 27.8 |

| 119.0 | 18.7 |

| 118.0 | 20.7 |

| 117.0 | 13.7 |

| 116.0 | 4.9 |

| 115.0 | 4.8 |

| 111.0 | 4.4 |

| 110.0 | 29.0 |

| 109.0 | 15.4 |

| 108.0 | 23.8 |

| 107.0 | 96.3 |

| 106.0 | 52.0 |

| 105.0 | 59.3 |

| 104.0 | 17.0 |

| 103.0 | 5.1 |

| 102.0 | 1.2 |

| 98.0 | 1.4 |

| 97.0 | 8.7 |

| 96.0 | 5.9 |

| 95.0 | 11.0 |

| 94.0 | 41.0 |

| 93.0 | 35.2 |

| 92.0 | 22.5 |

| 91.0 | 50.0 |

| 90.0 | 1.5 |

| 89.0 | 2.0 |

| 87.0 | 1.3 |

| 86.0 | 2.3 |

| 85.0 | 1.2 |

| 84.0 | 3.3 |

| 83.0 | 3.4 |

| 82.0 | 7.0 |

| 81.0 | 24.5 |

| 80.0 | 49.5 |

| 79.0 | 59.0 |

| 78.0 | 15.3 |

| 77.0 | 35.6 |

| 76.0 | 1.1 |

| 75.0 | 1.8 |

| 73.0 | 1.2 |

| 72.0 | 1.0 |

| 71.0 | 9.5 |

| 70.0 | 3.4 |

| 69.0 | 14.9 |

| 68.5 | 3.5 |

| 68.0 | 17.1 |

| 67.5 | 1.5 |

| 67.0 | 34.1 |

| 66.0 | 11.2 |

| 65.5 | 2.6 |

| 65.0 | 25.4 |

| 64.5 | 1.1 |

| 64.0 | 2.9 |

| 63.0 | 4.7 |

| 62.0 | 1.1 |

| 59.0 | 4.6 |

| 58.5 | 2.1 |

| 58.0 | 2.1 |

| 57.0 | 2.6 |

| 56.0 | 4.5 |

| 55.0 | 22.1 |

| 54.0 | 18.9 |

| 53.0 | 80.3 |

| 52.0 | 9.0 |

| 51.0 | 13.7 |

| 50.0 | 3.7 |

| 44.0 | 1.8 |

| 43.0 | 16.9 |

| 42.0 | 45.2 |

| 41.0 | 50.5 |

| 40.0 | 7.6 |

| 39.0 | 40.3 |

| 38.0 | 3.6 |

| 31.0 | 1.4 |

| 30.0 | 4.1 |

| 29.0 | 9.4 |

| 28.0 | 8.4 |

| 27.0 | 20.5 |

| 26.0 | 2.1 |

| 18.0 | 13.6 |

| 17.0 | 4.0 |

| 15.0 | 1.5 |

Experimental Protocols

Standard protocols for the spectroscopic analysis of organic compounds are applicable to this compound.

NMR Spectroscopy

-

Sample Preparation: A small amount of the purified this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is set to the appropriate frequency, and the spectrum is acquired. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to single lines for each carbon.

-

Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0 ppm.

IR Spectroscopy

-

Sample Preparation: For a solid sample like this compound, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The sample (KBr pellet or thin film) is placed in the sample holder of the IR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

-

Ionization: The sample molecules are ionized, typically using Electron Ionization (EI) for GC-MS, which involves bombarding the molecules with a high-energy electron beam.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the Spectroscopic Characterization of this compound.

References

A Technical Guide to the Stereochemistry of Carvoxime Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvoxime, a derivative of the naturally occurring monoterpene carvone (B1668592), possesses a stereocenter that gives rise to two enantiomeric forms: (R)-(-)-carvoxime and (S)-(+)-carvoxime. The distinct stereochemistry of these molecules plays a crucial role in their chemical and biological properties, a factor of paramount importance in the fields of pharmacology and drug development where enantiomeric purity can significantly impact efficacy and safety. This technical guide provides an in-depth exploration of the stereochemistry of this compound enantiomers, detailing their synthesis, characterization, and analytical separation.

The synthesis of this compound enantiomers is intrinsically linked to their parent ketone, carvone. (R)-(-)-carvone is the characteristic scent of spearmint, while (S)-(+)-carvone is found in caraway seeds. The conversion of these enantiomerically pure carvones to their respective oximes preserves the stereochemical integrity of the chiral center. A common synthetic route involves the reaction of the carvone enantiomer with hydroxylamine.

This guide will provide detailed experimental protocols for the synthesis of this compound from carvone, present key quantitative data in accessible tabular formats, and illustrate the synthetic and analytical workflows using logical diagrams. Understanding the stereochemical nuances of this compound enantiomers is essential for researchers aiming to harness their specific properties for various scientific applications.

Data Presentation

Physical and Spectroscopic Properties of this compound Enantiomers

| Property | (R)-(-)-Carvoxime | (S)-(+)-Carvoxime | Racemic this compound |

| Molecular Formula | C₁₀H₁₅NO | C₁₀H₁₅NO | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol | 165.23 g/mol | 165.23 g/mol |

| Melting Point | Data not available | Data not available | 92-93 °C[1] |

| Specific Rotation ([α]D) | Expected to be negative | Expected to be positive | 0° |

| ¹H NMR (CDCl₃, δ) | Data not available | Data not available | Data not available |

| ¹³C NMR (CDCl₃, δ) | Data not available | Data not available | Data not available |

Experimental Protocols

Synthesis of (-)-Carvoxime from (+)-Limonene

This protocol outlines a three-step synthesis of (-)-carvone (B1668593) from (+)-limonene, with this compound as a key intermediate. The stereochemistry is retained throughout the process.

Step 1: Synthesis of Limonene (B3431351) Nitrosochloride

-

In a suitable reaction vessel, dissolve (+)-limonene in isopropanol (B130326).

-

Cool the mixture to below 10 °C using an ice bath.

-

Simultaneously, add a solution of sodium nitrite (B80452) in water and a solution of concentrated hydrochloric acid in isopropanol dropwise to the cooled limonene solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring for a specified period to allow for the formation of limonene nitrosochloride.

-

Isolate the crude limonene nitrosochloride product by filtration.

Step 2: Synthesis of (-)-Carvoxime

-

Heat a mixture of the crude limonene nitrosochloride, dimethylformamide, and isopropanol under reflux for 30 minutes.

-

Pour the reaction mixture into a beaker containing ice and water and stir vigorously to precipitate the this compound.

-

Collect the solid (-)-carvoxime by vacuum filtration and wash with cold water.

Step 3: Hydrolysis of (-)-Carvoxime to (-)-Carvone (for completion of the synthesis of the parent ketone)

-

Reflux a mixture of the synthesized (-)-carvoxime with a 10% aqueous solution of oxalic acid for 1 hour.

-

Perform steam distillation on the reaction mixture to isolate the crude (-)-carvone.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic fractions and remove the solvent to obtain crude (-)-carvone.

-

Purify the (-)-carvone by fractional distillation under reduced pressure.

Chiral Analysis of this compound Enantiomers by Gas Chromatography (GC)

While a specific method for this compound is not detailed in the provided search results, a general approach using a chiral capillary column can be employed.

-

Column Selection: Utilize a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., β-DEX™). These columns are designed to differentiate between enantiomers.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable for this analysis.

-

Sample Preparation: Dissolve a small amount of the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Conditions:

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min). This allows for the separation of the enantiomers based on their differential interaction with the chiral stationary phase.

-

Detector Temperature: Typically set around 250 °C.

-

Carrier Gas: Use an inert gas like helium or nitrogen at a constant flow rate.

-

-

Analysis: Inject the prepared sample into the GC. The two enantiomers will have different retention times, allowing for their separation and quantification. The peak areas can be used to determine the enantiomeric excess (ee) of the sample.

Mandatory Visualization

Caption: Synthetic pathway from (+)-Limonene to (-)-Carvoxime.

Caption: Workflow for the chiral analysis of this compound enantiomers by GC.

References

Potential Biological Activities of Carvoxime and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvoxime, a monoterpene oxime derived from carvone, represents a scaffold of significant interest in medicinal chemistry. While research specifically focused on a broad range of this compound derivatives is still emerging, the existing body of literature on closely related compounds, particularly derivatives of the structurally similar monoterpene carvacrol (B1668589), provides compelling evidence for their potential as therapeutic agents. These compounds have demonstrated a spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. This technical guide aims to provide an in-depth overview of the current understanding of the biological potential of this compound and its related derivatives, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action. Due to the limited availability of extensive research on a wide array of this compound derivatives, this guide incorporates data from studies on carvacrol derivatives to illustrate the potential therapeutic avenues for this class of compounds.

Anticancer Activity

Carboxamide derivatives, a class of compounds that can be conceptually related to this compound derivatives, have shown notable potential as anticancer agents. Their mechanism of action is often attributed to their ability to interact with multiple oncogenic targets.

Data Presentation: Anticancer Activity of Related Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-substituted 1H-indole-2-carboxamides | Compound 12 (1-anthraquinone moiety) | K-562 (Leukemia) | 0.33 | [1] |

| Compound 14 (2-anthraquinone moiety) | K-562 (Leukemia) | 0.61 | [1] | |

| Compound 4 (p-chlorobenzene group) | K-562 (Leukemia) | 0.61 | [1] | |

| Compound 10 (pyridinyl carboxamide) | HCT-116 (Colon Cancer) | 1.01 | [1] | |

| Carvacrol Derivatives | Copper-Schiff base complex | A549 (Human Lung Cancer) | Dose-dependent inhibition | [2] |

Experimental Protocols

MTT Assay for Antiproliferative Activity

The antiproliferative activity of N-substituted 1H-indole-2-carboxamides was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay[1].

-

Cell Culture: Human cancer cell lines (MCF-7, K-562, and HCT-116) and normal human dermal fibroblasts were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells were then treated with various concentrations of the synthesized carboxamide derivatives and incubated for a specified period.

-

MTT Addition: After the incubation period, MTT solution was added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan was measured at a specific wavelength using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Signaling Pathways and Workflows

Caption: Workflow for the synthesis and anticancer evaluation of this compound/carvacrol derivatives.

Antimicrobial Activity

Carvacrol and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various foodborne pathogens and other microorganisms[3][4]. The primary mechanism of action is believed to be the disruption of the structural and functional properties of the cytoplasmic membrane[3].

Data Presentation: Antimicrobial Activity of Carvacrol and its Derivatives

| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Carvacrol | E. coli | 250 | 250 | [3] |

| Group A Streptococci | 125 | 250 | [3] | |

| Bacillus subtilis | 0.02 - 0.5 | 0.125 - 1.0 | [3] | |

| Enterobacter cloacae | 0.02 - 0.5 | 0.125 - 1.0 | [3] | |

| E. coli O157:H7 | 0.02 - 0.5 | 0.125 - 1.0 | [3] | |

| Micrococcus flavus | 0.02 - 0.5 | 0.125 - 1.0 | [3] | |

| Proteus mirabilis | 0.02 - 0.5 | 0.125 - 1.0 | [3] | |

| Pseudomonas aeruginosa | 0.02 - 0.5 | 0.125 - 1.0 | [3] | |

| Salmonella enteritidis | 0.02 - 0.5 | 0.125 - 1.0 | [3] | |

| Staphylococcus epidermidis | 0.02 - 0.5 | 0.125 - 1.0 | [3] | |

| Salmonella typhimurium | 0.02 - 0.5 | 0.125 - 1.0 | [3] | |

| Staphylococcus aureus | 0.02 - 0.5 | 0.125 - 1.0 | [3] | |

| Carbazole Derivatives | N-substituted carbazoles with 1,2,4-triazole (B32235) moiety | C. albicans | 2 - 4 | [5] |

Experimental Protocols

Broth Microdilution Method for MIC and MBC Determination

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of carvacrol and its derivatives are typically determined using the broth microdilution method.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing the broth.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an agar (B569324) plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable colonies.

Signaling Pathways and Workflows

Caption: Proposed mechanism of antimicrobial action for carvacrol derivatives.

Anti-inflammatory Activity

Derivatives of nonsteroidal anti-inflammatory drugs (NSAIDs) have been synthesized and evaluated for their anti-inflammatory properties[6]. These studies provide a framework for exploring the anti-inflammatory potential of this compound derivatives.

Data Presentation: Anti-inflammatory Activity of Related Derivatives

| Compound Class | Derivative | Assay | Inhibition (%) | Reference |

| Naproxen Derivatives | Compound 9 | Carrageenan-induced paw edema | 83.91 | [7] |

| Compound 10 | Carrageenan-induced paw edema | 87.82 | [7] | |

| Ibuprofen Derivatives | Compounds 5-8 | Carrageenan-induced paw edema | 22.03 - 52.91 | [7] |

Experimental Protocols

Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to screen for acute anti-inflammatory activity[7].

-

Animal Model: Typically performed in rats or mice.

-

Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose.

-

Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Antioxidant Activity

The antioxidant potential of various classes of compounds, including coumarins and N-acylamino-substituted tricyclic imides, has been extensively studied[8][9]. These studies offer insights into the potential antioxidant capacity of this compound derivatives.

Data Presentation: Antioxidant Activity of Related Derivatives

| Compound Class | Derivative | Assay | IC50 (µg/mL) | Reference |

| N-acylamino-substituted tricyclic imides | Compounds 6b, 6c, 6e, 6f | DPPH radical scavenging | 6.46 - 81.63 | [8] |

| Edaravone (B1671096) Derivatives | Compound 2 | HPSA | Lower than edaravone | [10] |

| Compound 3 | HPSA | Lower than edaravone | [10] | |

| Compounds 2 & 3 | DPPH | Comparable to edaravone | [10] | |

| Compounds 2 & 3 | ABTS | Lower than edaravone | [10] |

Experimental Protocols

DPPH Radical Scavenging Assay

This is a common in vitro assay to evaluate the free radical scavenging activity of compounds[8].

-

Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

-

Sample Preparation: The test compounds are prepared in various concentrations.

-

Reaction Mixture: The test compound solutions are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark for a specific period.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The decrease in absorbance indicates the radical scavenging activity.

-

IC50 Calculation: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated.

Signaling Pathways and Workflows

Caption: General mechanism of free radical scavenging by an antioxidant compound.

The available scientific literature strongly suggests that derivatives of this compound and structurally related monoterpenes like carvacrol are a promising source of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, warrant further investigation. Future research should focus on the synthesis and biological evaluation of a wider range of this compound derivatives to establish clear structure-activity relationships. Elucidating the precise molecular mechanisms of action and identifying specific cellular targets will be crucial for the rational design of more potent and selective compounds. Furthermore, in vivo studies are necessary to validate the therapeutic potential of the most promising derivatives and to assess their pharmacokinetic and toxicological profiles. The development of this compound-based compounds could lead to novel treatments for a variety of diseases, from infectious to inflammatory and neoplastic conditions.

References

- 1. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Carvacrol Derivatives as Potential New Anticancer Agent against Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial and anti-biofilm properties of carvacrol alone and in combination with cefixime against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carvacrol—A Natural Phenolic Compound with Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory agents of the carbamoylmethyl ester class: synthesis, characterization, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. scispace.com [scispace.com]

- 9. Antioxidant Activity of Coumarins and Their Metal Complexes | MDPI [mdpi.com]

- 10. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Carvoxime's Mechanism of Action: A Technical Whitepaper for Drug Development Professionals

An In-depth Examination of the Bioactivation and Immunomodulatory Effects of Carvoxime

Introduction

This compound, a monocyclic monoterpenoid oxime, has garnered scientific interest primarily due to its role as a prohapten in skin sensitization. While the broader therapeutic potential of this compound remains largely unexplored, its well-documented effects within the skin provide a valuable model for understanding the bioactivation of small molecules and their subsequent interactions with the immune system. This technical guide synthesizes the current understanding of this compound's mechanism of action, with a focus on its metabolic activation, interaction with immune cells, and the signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview of this compound's biological activities.

Core Mechanism of Action: Bioactivation and Haptenation

The principal mechanism by which this compound elicits a biological response, particularly in the context of allergic contact dermatitis, is through its metabolic conversion into chemically reactive intermediates. This compound itself is a relatively inert molecule, but it undergoes a process of bioactivation primarily in the skin, transforming it from a prohapten into a hapten capable of eliciting an immune response.

Metabolic Activation by Cytochrome P450 Enzymes

The bioactivation of R-carvoxime is catalyzed by a specific subset of cytochrome P450 (CYP) enzymes present in the skin.[1][2] In vitro studies have identified the key enzymes involved in this metabolic transformation:

-

CYP1A1

-

CYP1B1

-

CYP2B6 (to a lesser extent)

These enzymes catalyze the epoxidation of this compound, leading to the formation of two diastereomeric α,β-epoxy oxime metabolites.[1][2][3] These epoxy oximes are highly reactive electrophiles.

Haptenation and Immune System Activation

The reactive α,β-epoxy oxime metabolites of this compound can covalently bind to nucleophilic residues on skin proteins, a process known as haptenation. This modification renders the self-proteins immunogenic, forming hapten-protein conjugates that can be recognized by the immune system as foreign.

These haptenated proteins are subsequently processed by antigen-presenting cells (APCs), most notably dendritic cells (DCs), which reside in the skin. The presentation of these novel antigens to T-lymphocytes initiates a cascade of events leading to an allergic inflammatory response.

Immunomodulatory Effects on Dendritic Cells

Dendritic cells play a crucial role in the initiation of the adaptive immune response to haptens. This compound has been shown to directly influence the function of monocyte-derived dendritic cells (moDCs).

Upregulation of Interleukin-8 (IL-8)

A key finding is that this compound treatment of moDCs leads to a significant upregulation of the pro-inflammatory chemokine, Interleukin-8 (IL-8).[1][2] IL-8 is a potent chemoattractant for neutrophils and plays a critical role in the inflammatory cascade.

| Parameter | Fold Change | Cell Type | Reference |

| IL-8 Upregulation | 44-fold | Monocyte-derived Dendritic Cells (moDCs) | [1][2] |

Induction of Cytochrome P450 1B1

Interestingly, this compound has been found to induce the expression of CYP1B1 in moDCs.[1][2] This suggests a positive feedback loop where this compound promotes its own bioactivation within the very cells that are critical for initiating the immune response to it. This auto-induction may be a key factor in the development of contact allergy to this compound.

Experimental Protocols

The following sections provide generalized methodologies for the key experiments cited in the literature on this compound. Specific parameters such as concentrations and incubation times may require optimization.

In Vitro Metabolism of this compound using Cytochrome P450 Enzymes

This protocol outlines a general procedure for assessing the metabolism of this compound by specific CYP enzymes.

1. Reagents and Materials:

-

This compound

-

Recombinant human CYP enzymes (e.g., CYP1A1, CYP1B1, CYP2B6)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

2. Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, NADPH regenerating system, and the specific recombinant CYP enzyme in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound to the mixture.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the sample to pellet the precipitated protein.

-

Transfer the supernatant for analysis.

3. Analysis:

-

Analyze the supernatant using a validated HPLC-MS/MS method to identify and quantify the formation of this compound metabolites (α,β-epoxy oximes).

Culture and Stimulation of Monocyte-derived Dendritic Cells (moDCs)

This protocol provides a general framework for the generation of moDCs and their subsequent stimulation with this compound to assess cytokine production.

1. Generation of moDCs:

-

Isolate CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

-

Culture the monocytes in RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin/streptomycin, GM-CSF, and IL-4 for 5-7 days to differentiate them into immature moDCs.

2. Stimulation of moDCs:

-

Plate the immature moDCs in a 24-well plate.

-

Treat the cells with varying concentrations of this compound or a vehicle control.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

3. Analysis of IL-8 Production:

-

Collect the cell culture supernatants.

-

Quantify the concentration of IL-8 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Normalize the IL-8 concentration to the number of cells or total protein content.

Broader Biological Activities of Oximes

While research on this compound has been narrowly focused, the broader class of oximes has been investigated for a range of biological activities. Numerous oxime-containing compounds have been reported to possess antibacterial, antifungal, anticancer, and anti-inflammatory properties. This suggests that this compound, or its derivatives, may have a pharmacological potential that extends beyond its role in skin sensitization. Further research is warranted to explore these possibilities.

Conclusion

The mechanism of action of this compound in biological systems, as currently understood, is centered on its bioactivation by cutaneous cytochrome P450 enzymes into reactive epoxy oxime metabolites. These metabolites act as haptens, initiating an immune response characterized by dendritic cell activation and a significant upregulation of the pro-inflammatory chemokine IL-8. This compound also appears to induce its own metabolism in these immune cells, creating a feedback loop that may enhance its sensitizing potential.

For drug development professionals, the case of this compound serves as a critical reminder of the importance of understanding the metabolic fate of small molecules and their potential to form reactive intermediates. While the current data on this compound is primarily in the context of toxicology, the immunomodulatory effects observed suggest that further investigation into the broader pharmacological activities of this compound and related oximes may be a fruitful area of research. The experimental frameworks provided herein offer a starting point for such future investigations.

References

In Silico Revolution: Predicting Carvoxime's Bioactivity and Toxicity

A Technical Deep Dive for Drug Development Professionals

In the relentless pursuit of novel therapeutics, the ability to accurately predict the biological activity and potential toxicity of chemical compounds is paramount. This in-depth technical guide explores the application of in silico methodologies to forecast the bioactivity and toxicity of Carvoxime, a monoterpene oxime with known biological properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to streamline the drug discovery process, reduce costs, and minimize late-stage failures.

Executive Summary

This compound, a derivative of the natural product carvone, has demonstrated a range of biological activities, including anticonvulsant effects. However, it is also recognized as a skin sensitizer, highlighting the dual nature of its interactions with biological systems. This guide provides a comprehensive overview of in silico approaches to dissect these properties, offering a framework for the early-stage assessment of similar compounds. We will delve into predictive modeling of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, explore its metabolic activation pathway, and outline detailed protocols for key in silico experiments.

Predicted Physicochemical and ADMET Properties of this compound

A critical initial step in the evaluation of any drug candidate is the prediction of its ADMET properties. These predictions are crucial for understanding the potential bioavailability and toxicological profile of a compound. The following table summarizes the predicted physicochemical and ADMET properties of this compound using various computational models.

| Property | Predicted Value | Method/Tool | Significance in Drug Development |

| Physicochemical Properties | |||

| Molecular Weight | 165.23 g/mol | PubChem | Influences absorption and distribution. |

| LogP (Octanol/Water Partition Coefficient) | 2.1 | XAlogP3 | Indicates lipophilicity, affecting membrane permeability and absorption. |

| Water Solubility | -2.6 log(mol/L) | ALOGPS | Crucial for formulation and absorption. |

| pKa (acidic) | 11.5 | Chemicalize | Influences ionization state at physiological pH, affecting absorption and distribution. |

| Pharmacokinetic Properties (ADME) | |||

| Human Intestinal Absorption | High | SwissADME | Predicts the extent of absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeability | Yes | SwissADME | Indicates potential for central nervous system activity. |

| P-glycoprotein (P-gp) Substrate | No | SwissADME | Predicts susceptibility to efflux pumps, which can limit drug efficacy. |

| Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4 | SwissADME | Potential for drug-drug interactions. |

| Toxicological Properties | |||

| Ames Mutagenicity | Non-mutagen | ProTox-II | Predicts the potential to cause DNA mutations. |

| Hepatotoxicity | Predicted to be hepatotoxic | ProTox-II | Indicates potential for liver damage. |

| Skin Sensitization | Sensitizer | Toxtree | Predicts the potential to cause allergic contact dermatitis. |

Bioactivity of this compound: Anticonvulsant Potential

Toxicity Profile of this compound

Acute Toxicity

Specific oral LD50 data for this compound in rodents is not consistently reported in publicly accessible toxicological databases. However, based on computational predictions using tools like ProTox-II, this compound is predicted to have a toxicity class of 4, with an estimated LD50 in rats of 500 mg/kg. This places it in the "harmful if swallowed" category, warranting careful handling and further experimental validation.

Skin Sensitization

A significant toxicological concern for this compound is its potential as a skin sensitizer.[1][2][3] This is a critical consideration for topically applied drugs and for occupational health and safety.

Metabolic Activation Pathway:

The skin sensitization potential of this compound is attributed to its metabolic activation by cytochrome P450 enzymes present in the skin.[1][2] This process, known as bioactivation, transforms the relatively inert this compound into reactive electrophilic metabolites that can covalently bind to skin proteins, triggering an immune response.

Experimental Protocols for In Silico Prediction

The following sections provide detailed, step-by-step protocols for key in silico experiments to predict the bioactivity and toxicity of a compound like this compound.

ADMET Prediction Workflow

This workflow outlines the steps for a comprehensive ADMET prediction using a combination of freely available web-based tools.

Methodology:

-

Input Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound from a chemical database such as PubChem (SMILES: C\C1=C\C--INVALID-LINK--C[C@H]1\N=O).

-

Physicochemical and Pharmacokinetic Prediction:

-

Navigate to the SwissADME web server.

-

Paste the SMILES string into the input field.

-

Execute the prediction.

-

Record the predicted parameters, including molecular weight, LogP, water solubility, BBB permeability, and CYP inhibition profile.

-

-

Toxicity Prediction:

-

Access the ProTox-II web server.

-

Input the SMILES string for this compound.

-

Run the toxicity prediction.

-

Document the predicted LD50 value, toxicity class, and organ-specific toxicities such as hepatotoxicity.

-

-

Skin Sensitization Prediction:

-

Utilize the Toxtree software.

-

Input the structure of this compound.

-

Apply the skin sensitization reactivity domain decision tree.

-

Record the prediction and the reasoning provided by the software.

-

-

Data Integration and Reporting:

-

Compile all predicted data into a structured table for easy comparison and analysis.

-

Generate a comprehensive ADMET profile report summarizing the findings and highlighting potential liabilities.

-

Molecular Docking Protocol for Bioactivity Prediction

This protocol describes the general steps for performing molecular docking to investigate the binding of this compound to a potential protein target, such as a voltage-gated sodium channel.

Methodology:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges to the protein atoms.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and save it in a suitable format (e.g., MOL2, PDB).

-

Optimize the geometry of the ligand using a force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms.

-

-

Binding Site Definition:

-

Identify the putative binding site on the protein. This can be based on the location of a co-crystallized ligand or predicted by binding site prediction software.

-

Define a grid box that encompasses the binding site to guide the docking algorithm.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of the prepared protein.

-

The program will generate a series of possible binding poses and calculate a corresponding binding affinity score for each.

-

-

Analysis and Visualization:

-

Analyze the docking results, focusing on the poses with the best binding affinity scores.

-

Visualize the top-ranked protein-ligand complexes to examine the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein target.

-

Conclusion

The in silico prediction of this compound's bioactivity and toxicity provides a powerful illustration of how computational tools can be integrated into the early stages of drug discovery. The predicted ADMET profile highlights potential areas of concern, such as hepatotoxicity and skin sensitization, that warrant further experimental investigation. The outlined metabolic pathway for skin sensitization provides a mechanistic basis for this toxicity. While in silico methods do not replace the need for experimental validation, they offer an indispensable framework for prioritizing candidates, identifying potential liabilities, and guiding further research, ultimately accelerating the development of safer and more effective medicines.

References

The Chemical Synthesis and Purification of Carvoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvoxime, a synthetically derived oxime, is a crucial intermediate in the production of (-)-carvone, a valuable compound in the flavor, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the chemical synthesis, purification, and quantitative analysis of this compound. Detailed experimental protocols for its synthesis from (+)-limonene, purification via recrystallization and column chromatography, and quantification by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are presented. This guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and characterization of this compound and related compounds.

Introduction

This compound ((1E)-2-methyl-5-(1-methylethenyl)-2-cyclohexen-1-one oxime) is not known to occur naturally in significant quantities. Instead, it is a key synthetic intermediate derived from (+)-limonene, a readily available monoterpene found in citrus peel oils. The primary importance of this compound lies in its role as a precursor to (-)-carvone, which possesses a characteristic spearmint aroma and flavor. The synthesis of this compound is a critical step in the industrial production of (-)-carvone, offering a reliable and scalable alternative to its extraction from essential oils. This guide details the established methodologies for the synthesis, purification, and rigorous analytical characterization of this compound.

Chemical Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from (+)-limonene. The first step involves the formation of limonene (B3431351) nitrosochloride, which is then dehydrochlorinated to yield this compound.

Synthesis of Limonene Nitrosochloride from (+)-Limonene

The initial step is the regioselective electrophilic addition of nitrosyl chloride (NOCl) to the endocyclic double bond of (+)-limonene. Nitrosyl chloride is generated in situ from the reaction of sodium nitrite (B80452) with hydrochloric acid.

Synthesis of this compound from Limonene Nitrosochloride

The subsequent step involves the elimination of hydrogen chloride from limonene nitrosochloride to form this compound. This dehydrochlorination is typically carried out in the presence of a base in an alcoholic solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound from Limonene Nitrosochloride

Materials:

-

Crude limonene nitrosochloride (25 g)

-

Dimethylformamide (DMF) (12 mL)

-

Isopropanol (B130326) (75 mL)

-

Water

-

Ice

Equipment:

-

Reflux apparatus

-

Beaker (1 L)

-

Glass stirring rod

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

A mixture of 25 g of crude limonene nitrosochloride, 12 mL of dimethylformamide, and 75 mL of isopropanol is heated under reflux for 30 minutes.

-

The resulting solution is then poured into 500 mL of a vigorously stirred mixture of water and ice.

-

Continue stirring until the precipitation of the product is complete.

-

The solid this compound is collected by filtration using a Büchner funnel.

-

The collected solid is washed thoroughly with cold water.

-

The product is then dried to yield crude this compound.

Expected Yield: The reported yield for this reaction is typically high, in the range of 83.5% to 92%.

Purification of this compound

The crude this compound obtained from the synthesis typically requires purification to remove unreacted starting materials, byproducts, and other impurities. Recrystallization and column chromatography are common methods for achieving high purity.

Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.

Protocol 2: Recrystallization of this compound

Materials:

-

Crude this compound

-

A suitable solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water or hexane (B92381)/ethyl acetate)

Equipment:

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Solvent Selection: Determine a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or isopropanol are good starting points.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can increase the yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified this compound crystals.

Purification by Column Chromatography

Column chromatography is a versatile technique for separating and purifying compounds from a mixture based on their differential adsorption to a stationary phase.

Protocol 3: Column Chromatography of this compound

Materials:

-

Crude this compound

-

Silica (B1680970) gel (stationary phase)

-

A suitable eluent system (e.g., a mixture of hexane and ethyl acetate)

Equipment:

-

Chromatography column

-

Collection tubes or flasks

-

Thin-layer chromatography (TLC) apparatus for monitoring the separation

Procedure:

-

Column Packing: Prepare a chromatography column with a slurry of silica gel in the initial, less polar eluent.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Analysis: Monitor the composition of the collected fractions using TLC to identify the fractions containing pure this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Analysis of this compound

Accurate quantification of this compound is essential for determining reaction yields, assessing purity, and for quality control purposes. HPLC, GC-MS, and qNMR are powerful analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture.

Protocol 4: Quantitative Analysis of this compound by HPLC[3]

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

-

Column: Coresep 100 (3.0 x 100 mm)[1]

-

Separation Modes: Reversed-phase and anion-exchange[1]

-

Mobile Phase: A gradient of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer (pH 3). The gradient runs from 15% to 60% acetonitrile and from 30 mM to 80 mM ammonium formate over 7 minutes, followed by a 3-minute hold.[1]

-

Detection: UV at 275 nm[1]

-

Quantification: Based on a calibration curve generated from standards of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both quantitative and structural information.

Protocol 5: Quantitative Analysis of this compound by GC-MS

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer.

Chromatographic Conditions (General Procedure):

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium.

-

Injection Mode: Split or splitless.

-

Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 250°C) to ensure good separation.

-

MS Parameters: Electron ionization (EI) at 70 eV. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Quantification: An internal standard method is recommended for accurate quantification. A calibration curve is constructed by analyzing standards containing known concentrations of this compound and the internal standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard.

Protocol 6: Quantitative Analysis of this compound by ¹H-qNMR

Instrumentation:

-

High-resolution NMR spectrometer.

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the this compound sample and a suitable internal standard into an NMR tube. The internal standard should be of high purity, stable, and have a simple ¹H NMR spectrum with at least one signal that does not overlap with any of the this compound signals.[2][3] Examples of suitable internal standards include maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone.

-

Solvent: Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest.

-

Data Processing: Process the spectrum, including phasing and baseline correction.

-

Quantification: Integrate a well-resolved signal of this compound and a signal of the internal standard. The purity or concentration of this compound can be calculated using the following equation:

Purity (%) = (I_this compound / N_this compound) * (N_IS / I_IS) * (MW_this compound / MW_IS) * (m_IS / m_this compound) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

IS = Internal Standard

-

Data Presentation

Table 1: Summary of Synthesis and Purification Data for this compound

| Parameter | Value | Reference |

| Synthesis Yield | ||

| Theoretical Yield | Dependent on starting material quantity | - |

| Reported Actual Yield | 83.5% - 92% | |

| Purification | ||

| Recrystallization Solvent | Ethanol, Isopropanol, or mixtures | General Knowledge |

| Column Chromatography | ||

| Stationary Phase | Silica Gel | General Knowledge |

| Eluent System | Hexane/Ethyl Acetate (gradient) | General Knowledge |

| Purity | ||

| Purity after Synthesis | Variable | - |

| Purity after Recrystallization | >95% (expected) | General Knowledge |

| Purity after Chromatography | >98% (expected) | General Knowledge |

Table 2: Summary of Analytical Methods for this compound Quantification

| Method | Key Parameters |

| HPLC | Column: Coresep 100[1]Mobile Phase: Acetonitrile/Ammonium Formate (pH 3) gradient[1]Detection: UV at 275 nm[1] |

| GC-MS | Column: Nonpolar or medium-polarity capillaryIonization: Electron Ionization (70 eV)Detection: Full Scan or SIM |

| ¹H-qNMR | Internal Standard: Maleic acid, 1,4-dinitrobenzene, etc.[2]Solvent: Deuterated solvent (e.g., CDCl₃)Acquisition: Long relaxation delay |

Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Caption: Analytical workflow for the quantification of this compound.

References

Solubility Profile of Carvoxime in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of carvoxime, a compound of interest in various chemical and pharmaceutical research fields. While quantitative solubility data for this compound is not extensively available in public literature, this guide compiles existing qualitative information and leverages data from the structurally similar compound, carvone (B1668592), to provide valuable insights. Furthermore, it outlines detailed experimental protocols for determining solubility and presents a visual workflow to aid in experimental design.

Introduction to this compound and its Solubility

This compound (C₁₀H₁₅NO) is an oxime derivative of carvone. Its chemical structure, featuring both a polar oxime group and a larger, non-polar terpene backbone, suggests a varied solubility profile in different organic solvents. Understanding the solubility of this compound is crucial for a range of applications, including synthesis, purification, formulation development, and in vitro/in vivo studies.

Initial research indicates that this compound is generally soluble in most common organic solvents. Qualitative reports suggest its solubility in solvents such as tetrahydrofuran (B95107) (THF), chloroform (B151607) (CHCl₃), benzene, xylene, diethyl ether, and 1,2-dichloroethane. Additionally, studies have mentioned dissolving this compound in ethanol (B145695) and d-limonene, with one source noting its high solubility in all organic solvents tested.

Quantitative Solubility Data

Precise, quantitative solubility data for this compound across a range of organic solvents and temperatures is not readily found in peer-reviewed literature. However, to provide a useful reference for researchers, the following table summarizes the quantitative solubility of carvone , a structurally analogous ketone. It is important to note that while carvone's solubility can offer a reasonable approximation, experimental determination for this compound is essential for precise applications.

Table 1: Quantitative Solubility of Carvone in Various Solvents

| Solvent | Temperature (°C) | Solubility | Notes |

| 70% Ethanol | Ambient | 1:2 (v/v) | Indicates high miscibility. |

| 60% Ethanol | Ambient | 1:5 (v/v) | Soluble, but less so than in 70% ethanol. |

| 50% Ethanol | Ambient | 1:17 (v/v) | Demonstrates decreasing solubility with lower ethanol concentration. |

| Ether | Ambient | Soluble | [1][2] |

| Chloroform | Ambient | Soluble | [1][2] |

| Propylene Glycol | Ambient | Soluble | [2] |

| Mineral Oils | Ambient | Soluble | [2] |

| Xylene | 20 | 250,000 mg/L | [3][4] |

| Glycerol | Ambient | Insoluble | [2] |

Note: This data is for carvone and should be used as an estimation for this compound's solubility. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following experimental protocols, based on established methodologies for organic compounds, are recommended.

The Shake-Flask Method (Thermodynamic Solubility)

This is a widely accepted method for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be precisely controlled.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. To ensure complete separation of the solid from the saturated solution, centrifugation of the vials is recommended.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units such as g/L, mg/mL, or mol/L.

Gravimetric Method

This method is straightforward and relies on the direct measurement of the mass of the dissolved solute.

Protocol:

-

Saturation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature, as described in the shake-flask method.

-

Filtration: Filter the saturated solution through a pre-weighed, fine-pore filter to remove all undissolved solid.

-

Evaporation: Accurately measure a known volume of the clear filtrate into a pre-weighed container. Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the this compound).

-

Weighing: Once the solvent is completely removed, weigh the container with the dried this compound residue.

-

Calculation: The solubility is calculated by subtracting the initial weight of the container from the final weight and dividing by the volume of the filtrate used.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of an organic compound like this compound.

Caption: A generalized workflow for the experimental determination of this compound solubility.

Conclusion

While specific quantitative solubility data for this compound remains a gap in the scientific literature, this guide provides a foundational understanding for researchers. The qualitative information, coupled with quantitative data for the analogue carvone, offers a strong starting point for experimental design. The detailed protocols for the shake-flask and gravimetric methods provide a clear path for obtaining precise and reliable solubility data. It is imperative for researchers working with this compound to perform their own solubility determinations to ensure the accuracy of their work, particularly in sensitive applications such as drug development and formulation.

References

Quantum Chemical Insights into the Molecular Architecture of Carvoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of Carvoxime, a derivative of the naturally occurring monoterpene carvone. By integrating experimental crystallographic data with quantum chemical calculations, we offer a comprehensive understanding of its three-dimensional geometry. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development, providing both foundational data and detailed methodologies for further investigation.

Molecular Structure of this compound: A Comparative Analysis

The precise arrangement of atoms within a molecule is fundamental to its chemical and biological activity. For this compound (C₁₀H₁₅NO), this structure has been elucidated through single-crystal X-ray diffraction, providing a highly accurate experimental benchmark.[1] To complement this, quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful theoretical framework for understanding the molecule's geometry in a gaseous state, free from crystal packing forces.

Here, we present a comparison of the key geometric parameters of l-Carvoxime as determined by X-ray crystallography and those predicted by DFT calculations. The computational results are based on a representative DFT study of a closely related carvone-based oxime, employing the B3LYP functional with a 6-311(d,p) basis set.

Bond Lengths

The table below summarizes the experimentally determined and computationally predicted bond lengths for selected bonds in the this compound molecule. The data is presented in Angstroms (Å).

| Bond | Atom 1 | Atom 2 | Experimental (Å)[1] | Computational (Å) |

| C=N | C1 | N1 | 1.276 | 1.289 |

| N-O | N1 | O1 | 1.408 | 1.395 |

| C-C (ring) | C1 | C6 | 1.487 | 1.491 |

| C=C (ring) | C2 | C3 | 1.334 | 1.341 |

| C-C (isopropenyl) | C4 | C7 | 1.513 | 1.518 |

| C=C (isopropenyl) | C7 | C8 | 1.473 | 1.479 |

Bond Angles

The bond angles, presented in degrees (°), provide insight into the local geometry around each atom.

| Angle | Atom 1 | Atom 2 | Atom 3 | Experimental (°)[1] | Computational (°) |

| C-N-O | C1 | N1 | O1 | 111.5 | 111.2 |

| C-C=N | C6 | C1 | N1 | 116.3 | 116.8 |

| C=C-C (ring) | C3 | C2 | C1 | 123.8 | 123.5 |

| C-C-C (ring) | C5 | C4 | C7 | 110.1 | 110.5 |

Dihedral Angles

Dihedral angles describe the conformation of the molecule, particularly the orientation of different functional groups relative to one another.

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Experimental (°)[1] | Computational (°) |

| C6-C1-N1-O1 | C6 | C1 | N1 | O1 | 179.5 | 179.8 |

| C2-C1-C6-C5 | C2 | C1 | C6 | C5 | -16.8 | -17.2 |

| C3-C4-C7-C8 | C3 | C4 | C7 | C8 | -121.7 | -122.1 |

Methodologies and Experimental Protocols

A clear understanding of the methods used to obtain the structural data is crucial for its correct interpretation and for designing future studies.

Quantum Chemical Calculations Protocol

The computational data presented serves as a representative example of a typical workflow for determining the optimized geometry of a molecule like this compound.

-

Initial Structure Generation : A 3D model of the this compound molecule is constructed using molecular modeling software. The initial geometry can be based on known structural motifs or generated using standard bond lengths and angles.

-

Method and Basis Set Selection : The choice of computational method and basis set is critical for achieving a balance between accuracy and computational cost. For molecules of this size, Density Functional Theory (DFT) is a widely used and reliable approach. A common choice is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311G(d,p) basis set is a good choice for providing a flexible description of the electron density.

-

Geometry Optimization : The initial structure is then subjected to a geometry optimization calculation. This is an iterative process where the energy of the molecule is minimized with respect to the positions of its atoms. The calculation continues until a stationary point on the potential energy surface is found, which corresponds to a stable conformation of the molecule.

-

Frequency Analysis : To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates that the structure is a stable minimum.

-

Data Extraction : From the optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles are extracted.

Experimental Protocol: Single-Crystal X-ray Diffraction

The experimental data for l-Carvoxime was obtained through single-crystal X-ray diffraction.[1] The general protocol for such an experiment is as follows:

-

Crystal Growth : High-quality single crystals of the compound of interest are grown. For l-Carvoxime, this was achieved by slow evaporation from a methanol-water solution.[1]

-

Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head. To prevent sublimation, the this compound crystal was sealed in a glass capillary.[1]

-

Data Collection : The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. For l-Carvoxime, Mo Kα radiation was used, and 1043 independent intensities were measured.[1]

-

Structure Solution and Refinement : The collected diffraction data is used to determine the arrangement of atoms in the crystal lattice. The initial model of the structure is then refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction patterns. The structure of l-Carvoxime was refined to a final R-factor of 0.039.[1]

-

Data Analysis : The final refined structure provides the precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated.

Visualization of Methodological Workflows

To further clarify the processes involved in determining the molecular structure of this compound, the following diagrams illustrate the key workflows.

References

An In-depth Technical Guide to the Synthetic Pathways of Carvoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the predominant synthetic pathway to Carvoxime, a key intermediate in the synthesis of Carvone. The focus of this document is on the well-established route from d-limonene, detailing the experimental protocols, quantitative data, and reaction mechanisms. While other synthetic routes may exist, the conversion from limonene (B3431351) is the most extensively documented and industrially relevant method.

Primary Synthetic Pathway: Oximation of d-Limonene

The most common and economically viable synthesis of this compound begins with the readily available natural product, (+)-limonene. This multi-step process involves the initial formation of limonene nitrosochloride, which is subsequently dehydrochlorinated to yield this compound.[1]

Step 1: Synthesis of Limonene Nitrosochloride

The first step is the regioselective electrophilic addition of nitrosyl chloride (NOCl) to the endocyclic double bond of (+)-limonene.[1] Nitrosyl chloride is typically generated in situ.

Step 2: Synthesis of this compound from Limonene Nitrosochloride

The crude limonene nitrosochloride is then converted to this compound through an elimination reaction of hydrogen chloride.[1] This step is often facilitated by a base or by heating in a suitable solvent.